molecular formula C25H30ClI2NO3 B12386589 Amiodarone-d5 (hydrochloride)

Amiodarone-d5 (hydrochloride)

Cat. No.: B12386589
M. Wt: 686.8 g/mol
InChI Key: ITPDYQOUSLNIHG-LZEVYCDZSA-N
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Description

Amiodarone-d5 (hydrochloride) is a deuterated form of amiodarone hydrochloride, a class III antiarrhythmic agent. It is primarily used in the treatment of various types of cardiac arrhythmias, including ventricular and supraventricular arrhythmias. The deuterated version, Amiodarone-d5, is often used in scientific research to study the pharmacokinetics and metabolism of amiodarone due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amiodarone-d5 (hydrochloride) involves the incorporation of deuterium atoms into the amiodarone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of Amiodarone-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: Amiodarone-d5 (hydrochloride) undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves the replacement of one atom or group of atoms with another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties.

Scientific Research Applications

Amiodarone-d5 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of amiodarone.

    Biology: Employed in metabolic studies to understand the biotransformation of amiodarone in biological systems.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amiodarone.

    Industry: Applied in the development of new formulations and drug delivery systems to enhance the therapeutic efficacy of amiodarone.

Mechanism of Action

Amiodarone-d5 (hydrochloride) exerts its effects through multiple mechanisms:

    Potassium Channel Blockade: Prolongs the cardiac action potential duration by inhibiting potassium efflux.

    Sodium Channel Blockade: Depresses sodium influx, reducing the excitability of cardiac cells.

    Calcium Channel Blockade: Depresses calcium influx, affecting the contractility of cardiac muscle.

    Adrenergic Receptor Antagonism: Partially antagonizes alpha and beta receptors, reducing adrenergic stimulation.

These mechanisms collectively contribute to the antiarrhythmic properties of Amiodarone-d5 (hydrochloride), making it effective in managing various cardiac arrhythmias.

Comparison with Similar Compounds

    Dronedarone: An analogue of amiodarone designed to cause fewer adverse effects but is less effective.

    Sotalol: Another class III antiarrhythmic agent with similar potassium channel blocking properties.

    Ibutilide: A class III antiarrhythmic used for the acute conversion of atrial fibrillation and atrial flutter.

Uniqueness: Amiodarone-d5 (hydrochloride) is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. Its broad spectrum of action, affecting multiple ion channels and receptors, distinguishes it from other antiarrhythmic agents.

Properties

Molecular Formula

C25H30ClI2NO3

Molecular Weight

686.8 g/mol

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-[ethyl(1,1,2,2,2-pentadeuterioethyl)amino]ethoxy]-3,5-diiodophenyl]methanone;hydrochloride

InChI

InChI=1S/C25H29I2NO3.ClH/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3;/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3;1H/i2D3,5D2;

InChI Key

ITPDYQOUSLNIHG-LZEVYCDZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCCC)I.Cl

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I.Cl

Origin of Product

United States

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